molecular formula C17H24ClN3O3S B5355233 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

货号: B5355233
分子量: 385.9 g/mol
InChI 键: HZKLMIISUHFHOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as PLCγ2 and Akt. This leads to activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide blocks these downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity with an IC50 of 0.85 nM. It has also been shown to inhibit the proliferation of B-cell lines and primary CLL cells with an IC50 of 0.2-1.4 μM. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

实验室实验的优点和局限性

One advantage of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its high potency and selectivity for BTK. This allows for effective inhibition of BTK activity at low concentrations, minimizing off-target effects. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy in clinical settings.

未来方向

For the development of BTK inhibitors such as 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide include the investigation of combination therapies with other anti-cancer agents, as well as the development of more potent and selective BTK inhibitors. In addition, the use of BTK inhibitors in other B-cell malignancies such as diffuse large B-cell lymphoma and follicular lymphoma is an area of active research.

合成方法

The synthesis of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-chloro-3-nitrobenzoic acid with 1-methyl-4-piperidinamine to form the corresponding amide. The nitro group is then reduced to the amine using hydrogen gas and palladium on carbon. The resulting amine is then coupled with 1-pyrrolidine-1-sulfonyl chloride to form the final product, this compound.

科学研究应用

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

属性

IUPAC Name

4-chloro-N-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-20-10-6-14(7-11-20)19-17(22)13-4-5-15(18)16(12-13)25(23,24)21-8-2-3-9-21/h4-5,12,14H,2-3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKLMIISUHFHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。